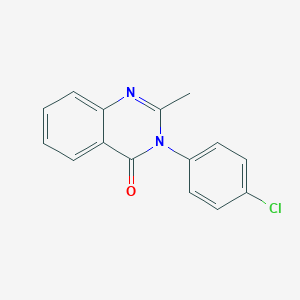

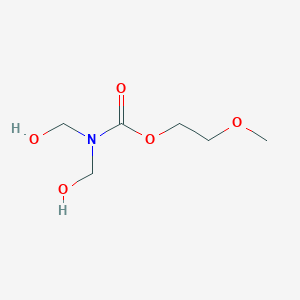

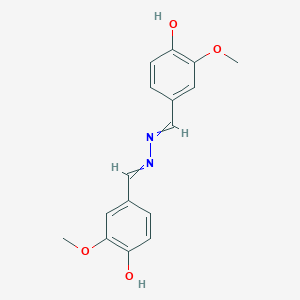

Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

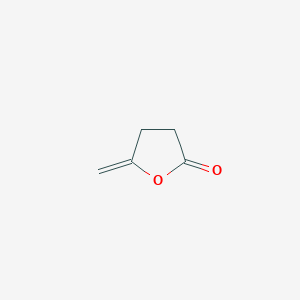

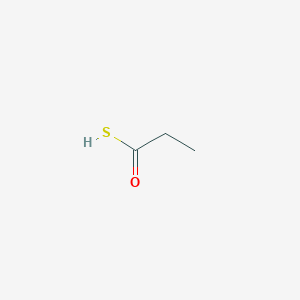

Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Chemistry Applications

- An alternative synthesis method involving 3-hydroxy-4-methoxy-benzaldehyde demonstrated its utility in producing complex molecules, highlighting its role in synthetic organic chemistry (Banerjee, Poon, & Bedoya, 2013).

- The preparation of o-hydroxy Schiff bases from 2-hydroxy-4-methoxy benzaldehyde was reported, showcasing the compound's role in forming structures with intramolecular hydrogen bonding, valuable in material science and pharmaceutical chemistry (Kala et al., 2016).

Antimicrobial Activity

- A series of aromatic hydrazides and aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde exhibited antimicrobial activity against several bacterial strains, suggesting potential for developing new antimicrobial agents (Wang, Guo, Wang, & Zheng, 2014).

Metal Complexes and Catalysis

- Iron(III) and nickel(II) template complexes derived from benzophenone thiosemicarbazones and 2-hydroxy-4-methoxy-benzaldehydes were synthesized, showing potential in catalysis and materials science due to their structural and electronic properties (Kurt et al., 2009).

Hydrogen Bonding Studies

- The compound's utility in studying hydrogen bonding was demonstrated through the synthesis of Schiff bases, highlighting its importance in understanding molecular interactions and designing functional materials (Kala et al., 2016).

Safety and Hazards

作用機序

Target of Action

Vanillin azine, also known as Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone, is a derivative of vanillin . The primary targets of vanillin are reportedly various enzymes involved in the biosynthesis of vanillin . These enzymes play a crucial role in the conversion of precursor molecules into vanillin .

Mode of Action

Vanillin, the parent compound, is known to interact with its targets, primarily enzymes, to bring about changes in the biochemical pathways

Biochemical Pathways

Vanillin is a specialized metabolite and the main ingredient of vanilla extract . It’s synthesized in plants via a series of enzymatic reactions . The biosynthetic pathway involves the conversion of ferulic acid to vanillin via CoA-dependent β-oxidative cleavage-mediated pathway

Pharmacokinetics

Studies on vanillin have shown that it enhances the passive transport rate and absorption of drugs with moderate oral bioavailability . This suggests that vanillin azine might also influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of other compounds, thereby affecting their bioavailability.

Result of Action

Vanillin has been reported to exhibit various bioactive properties such as neuroprotection, anticarcinogenic, and antioxidant effects

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. For instance, sunlight has been shown to drive the production of vanillin from biomass in an aqueous environment

生化学分析

Biochemical Properties

Vanillin azine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it has been found to influence the synthesis of vanillin, a popular flavoring agent, by interacting with the enzyme vanillin synthase . The nature of these interactions is complex and involves multiple steps in the enzymatic process .

Cellular Effects

Vanillin azine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to enhance the passive transport rate and absorption of certain drugs, indicating its potential role in drug delivery and pharmacokinetics .

Molecular Mechanism

The molecular mechanism of Vanillin azine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to disorder the structure of the lipid bilayer, reducing the energy barrier of drugs across the center of the membrane .

Temporal Effects in Laboratory Settings

The effects of Vanillin azine change over time in laboratory settings . It has been observed that Vanillin azine can significantly increase the absorption of drugs with moderate oral bioavailability in vitro by loosening the membrane .

Dosage Effects in Animal Models

The effects of Vanillin azine vary with different dosages in animal models . Lower doses of Vanillin azine have been found to lead to improvements in behavioral and neurochemical deficits induced by certain conditions, while high doses can cause an exaggeration in these deficits .

Metabolic Pathways

Vanillin azine is involved in several metabolic pathways . It interacts with enzymes such as vanillin synthase, playing a crucial role in the biosynthesis of vanillin .

Transport and Distribution

Vanillin azine is transported and distributed within cells and tissues . It has been found to increase the cumulative amount of passively transported drugs in vitro, indicating its role in drug transport and distribution .

Subcellular Localization

The subcellular localization of Vanillin azine and its effects on activity or function have been studied . The key enzyme of vanillin biosynthesis, VpVAN, which interacts with Vanillin azine, was found to be localized in chloroplasts distributed within certain parts of the Vanilla planifolia .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and hydrazine hydrate in the presence of a catalyst.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "hydrazine hydrate", "catalyst" ], "Reaction": [ "Step 1: Mix 4-hydroxy-3-methoxybenzaldehyde and hydrazine hydrate in a 1:1 ratio in a round-bottom flask.", "Step 2: Add the catalyst to the mixture and heat the reaction mixture to reflux.", "Step 3: Stir the reaction mixture for several hours until a yellow precipitate is formed.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with cold water and dry it under vacuum.", "Step 6: Recrystallize the product from ethanol to obtain pure Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone." ] } | |

| 1696-60-2 | |

分子式 |

C16H16N2O4 |

分子量 |

300.31 g/mol |

IUPAC名 |

4-[(Z)-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol |

InChI |

InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9-,18-10- |

InChIキー |

GGQDJSIYHIRXDW-XFQWXJFMSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=N\N=C/C2=CC(=C(C=C2)O)OC)O |

SMILES |

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O |

正規SMILES |

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)